molecular formula C23H25NO5 B11383507 N-(2-methoxybenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(2-methoxybenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11383507
M. Wt: 395.4 g/mol
InChI Key: OGIDTSZBIJOSEE-UHFFFAOYSA-N
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Description

3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C23H25NO5/c1-14-17-9-11-19(27-3)15(2)22(17)29-23(26)18(14)10-12-21(25)24-13-16-7-5-6-8-20(16)28-4/h5-9,11H,10,12-13H2,1-4H3,(H,24,25)

InChI Key

OGIDTSZBIJOSEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, starting from basic organic molecules. The process may include:

    Formation of the Chromen-2-one Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromen-2-one core.

    Methoxylation and Methylation: Introduction of methoxy and methyl groups at specific positions on the chromen-2-one ring using reagents like methanol and methyl iodide.

    Amidation: The final step involves the formation of the amide bond by reacting the chromen-2-one derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the chromen-2-one ring or the amide side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, dyes, and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in disease pathways, thereby modulating their activity.

    Bind to Receptors: Interact with cellular receptors to trigger or block signaling pathways.

    Antioxidant Activity: Scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl acetate: Another chromen-2-one derivative with similar structural features but different functional groups.

    6-Methylcoumarin: A methylated coumarin compound with distinct biological activities.

    7-Methylcoumarin: Another methylated coumarin with unique properties.

Uniqueness

3-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and amide functional groups, which contribute to its distinct chemical and biological properties.

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